N-(3,5-dichlorophenyl)hydroxylamine
Overview
Description
“N-(3,5-dichlorophenyl)hydroxylamine” is a chemical compound with the CAS Number: 75841-13-3 . Its molecular weight is 178.02 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)9-10/h1-3,9-10H . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
“this compound” has a melting point of 85-87 degrees Celsius .Scientific Research Applications
Heterocycle Synthesis
The compound has been explored in reactions forming various heterocycles. For instance, Shibuya (1984) demonstrated that the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes results in heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, a process where hydroxylamine-O-sulfonic acid played a crucial role in the transformation to aminothio compounds or isothiazolo[5,4-d]pyrimidine (Shibuya, 1984).
Spectrophotometric Reagent in Metal Analysis
N-(3,5-dichlorophenyl)hydroxylamine and similar compounds have been utilized as spectrophotometric reagents. A study by Majumdar and Das (1966) involved the use of various aromatic hydroxylamines, including N-benzoyl- p -chlorophenylhydroxylamine, for vanadium determination. They observed that these reagents form metal-reagent complexes in specific media, highlighting their potential in analytical chemistry (Majumdar & Das, 1966).
Preparation of Derivatives
The preparation of derivatives of this compound is also an area of interest. Harger (1979) reported the synthesis of N-(diphenylphosphinyl)hydroxylamine, showcasing the flexibility of hydroxylamine derivatives in chemical synthesis (Harger, 1979).
Genotoxicity Studies
In the realm of toxicology, compounds like 3,5-dichlorophenylhydroxylamine have been examined for their potential genotoxic effects. Uppala and Arthanareeswari (2021) developed a method for determining hydroxylamine in drug substances, highlighting the importance of monitoring such compounds in pharmaceutical contexts (Uppala & Arthanareeswari, 2021).
Synthesis of Isoxazole Derivatives
This compound related compounds have been used in synthesizing novel isoxazole derivatives. JagadeeshPrasad et al. (2015) detailed the synthesis of these derivatives using hydroxylamine hydrochloride, which were then tested for antimicrobial activities (JagadeeshPrasad et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)9-10/h1-3,9-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDAACXWGTMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460113 | |
Record name | Benzenamine, 3,5-dichloro-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75841-13-3 | |
Record name | Benzenamine, 3,5-dichloro-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,5-dichlorophenyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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